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Compound of Interest

Compound Name: Trazodone-4,4'-Dimer

CAS No.: 2727463-29-6

Cat. No.: B8820939

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trazodone is a widely prescribed antidepressant medication. During its synthesis and storage,

various related substances and degradation products can emerge, one of which is the

Trazodone-4,4'-Dimer. The precise identification and structural confirmation of such impurities

are paramount for ensuring the quality, safety, and efficacy of the final drug product. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the

unambiguous structural elucidation of organic molecules, including drug impurities. This

application note provides a detailed protocol for the structural confirmation of the Trazodone-
4,4'-Dimer using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.

Molecular Structure
The structure of the Trazodone-4,4'-Dimer, chemically named 2,2'-(((ethane-1,1-diylbis(3-

chloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(propane-3,1-diyl))bis([1][2][3]triazolo[4,3-

a]pyridin-3(2H)-one), is presented below:
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Trazodone-4,4'-Dimer

Molecular Formula: C₄₀H₄₆Cl₂N₁₀O₂

Molecular Weight: 769.77 g/mol

Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the Trazodone-4,4'-
Dimer, isolated as a major photolytic degradation product (DP-10) of Trazodone.[4] Data was

acquired in DMSO-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Data for Trazodone-4,4'-Dimer
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Signal
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

1 1.57 d 7.2 3H CH₃

2 1.93 p 6.8 4H -CH₂- (propyl)

3 2.53 t 6.8 4H
N-CH₂-

(propyl)

4 3.12 t 4.8 8H
Piperazine

CH₂

5 3.84 t 6.8 4H
N-CH₂-

(propyl)

6 4.27 q 7.2 1H Ar-CH-Ar

7 6.85 t 7.6 2H Aromatic CH

8 6.95 d 8.0 2H Aromatic CH

9 7.12 t 8.0 2H Aromatic CH

10 7.20 s - 2H Aromatic CH

11 7.27 d 8.0 2H Aromatic CH

12 7.64 d 7.2 2H Aromatic CH

13 7.95 d 6.8 2H Aromatic CH

Table 2: ¹³C NMR Data for Trazodone-4,4'-Dimer
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Signal Chemical Shift (δ, ppm) Assignment

1 22.5 CH₃

2 25.9 -CH₂- (propyl)

3 38.4 Ar-CH-Ar

4 48.5 Piperazine CH₂

5 52.8 Piperazine CH₂

6 56.7 N-CH₂- (propyl)

7 111.8 Aromatic CH

8 115.4 Aromatic CH

9 116.1 Aromatic CH

10 118.9 Aromatic CH

11 122.9 Aromatic CH

12 126.5 Aromatic C

13 130.3 Aromatic CH

14 132.8 Aromatic C

15 141.2 Aromatic C

16 143.9 Aromatic C

17 150.9 Aromatic C

18 154.2 C=O

Experimental Protocols
Sample Preparation

Accurately weigh approximately 5-10 mg of the isolated Trazodone-4,4'-Dimer.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Ensure complete dissolution by gentle vortexing or sonication.

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if

required.

NMR Data Acquisition
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Solvent: DMSO-d₆

Temperature: 298 K

Spectral Width: 16 ppm (centered around 6 ppm)

Acquisition Time: ~2-3 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64 (depending on sample concentration)

Data Points: 64k

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Solvent: DMSO-d₆

Temperature: 298 K
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Spectral Width: 240 ppm (centered around 120 ppm)

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

Data Points: 64k

2D NMR Acquisition (for further structural confirmation):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations, crucial for connecting molecular fragments.

Data Processing and Analysis
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra manually.

Perform baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for

¹H and δ 39.52 ppm for ¹³C) or TMS.

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the

signals to the respective protons and carbons in the Trazodone-4,4'-Dimer structure.

Analyze 2D NMR spectra to confirm connectivity between different parts of the molecule.
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Workflow and Visualization
The following diagrams illustrate the logical workflow for the structural confirmation of the

Trazodone-4,4'-Dimer.
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Caption: Experimental workflow for NMR-based structural confirmation.
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Conclusion
NMR spectroscopy provides a robust and definitive method for the structural confirmation of the

Trazodone-4,4'-Dimer. By employing a combination of 1D and 2D NMR experiments,

researchers and drug development professionals can unequivocally identify and characterize

this and other related impurities, ensuring the quality and safety of trazodone active

pharmaceutical ingredients and formulated products. The detailed protocols and data

presented in this application note serve as a comprehensive guide for this analytical procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum
[chemicalbook.com]

2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR
[m.chemicalbook.com]

3. ORGANIC SPECTROSCOPY INTERNATIONAL: Trazodone Hydrochloride
[orgspectroscopyint.blogspot.com]

4. Application of the UHPLC method for separation and characterization of major photolytic
degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC
Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [Application Note: Structural Confirmation of Trazodone-
4,4'-Dimer via NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8820939/docs#application-note-structural-
confirmation-of-trazodone-4-4-dimer-via-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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